N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective and anti-inflammatory properties. The structure of this compound includes a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminophenylacetamide under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective effects and potential as an acetylcholinesterase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function and memory. Additionally, it may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-{[4-(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Contains a methylpiperidinyl group instead of an ethoxyphenyl group.
N-(4-{[4-(2-morpholinyl)sulfonyl]phenyl)acetamide: Features a morpholinyl group in place of the piperazinyl group.
Uniqueness
N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.
Properties
IUPAC Name |
N-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-20-7-5-4-6-19(20)22-12-14-23(15-13-22)28(25,26)18-10-8-17(9-11-18)21-16(2)24/h4-11H,3,12-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCZRABNKNUEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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